molecular formula C9H5F3N4O2 B11786339 2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid

2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11786339
M. Wt: 258.16 g/mol
InChI Key: WUJZQCWJRVUCMO-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a pyridine ring fused with a 1,2,3-triazole core. The trifluoromethyl (-CF₃) group at position 5 and the carboxylic acid (-COOH) at position 4 contribute to its unique electronic and steric properties. Its synthesis typically involves multi-step reactions, including cyclization and functional group transformations, as seen in patented protocols .

Properties

Molecular Formula

C9H5F3N4O2

Molecular Weight

258.16 g/mol

IUPAC Name

2-pyridin-2-yl-5-(trifluoromethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H5F3N4O2/c10-9(11,12)7-6(8(17)18)14-16(15-7)5-3-1-2-4-13-5/h1-4H,(H,17,18)

InChI Key

WUJZQCWJRVUCMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2N=C(C(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between a pyridine-substituted alkyne and an azide in the presence of a copper catalyst. The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide or acetonitrile, and the reaction is carried out at elevated temperatures (e.g., 80-100°C) for several hours.

Another approach involves the direct functionalization of a pre-formed triazole ring with a pyridine and trifluoromethyl group. This can be achieved through a series of substitution reactions, where the triazole ring is first functionalized with a suitable leaving group, followed by nucleophilic substitution with the desired pyridine and trifluoromethyl reagents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, and often involve the use of automated reactors and advanced purification techniques such as chromatography and crystallization. The choice of synthetic route and reaction conditions is influenced by factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in solvents such as water, acetone, or dichloromethane.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst. Reactions are typically carried out in solvents such as tetrahydrofuran or ethanol.

    Substitution: Common reagents include halides, sulfonates, and organometallic reagents. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Coupling Reactions: Common reagents include palladium catalysts, boronic acids, and organohalides. Reactions are typically carried out in solvents such as toluene or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives such as aldehydes or ketones, while reduction reactions may yield reduced derivatives such as alcohols or amines. Substitution reactions may yield substituted derivatives with various functional groups, and coupling reactions may yield larger, more complex molecules.

Scientific Research Applications

Biological Activities

The compound has demonstrated a range of biological activities that make it a candidate for further investigation in therapeutic applications. Key areas of research include:

  • Antimicrobial Activity : Compounds containing triazole rings are known for their antimicrobial properties. Studies have indicated that 2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid exhibits effective antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .
  • Anticancer Potential : There is emerging evidence suggesting that this compound may possess anticancer properties. Its structural similarities to other known anticancer agents warrant further exploration into its efficacy against cancer cell lines .

Case Studies

Several studies have investigated the applications of this compound:

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various derivatives of triazoles against E. coli and Candida albicans. The results indicated that compounds similar to this compound showed significant inhibition zones compared to standard antibiotics .
  • Molecular Docking Studies : Computational docking studies have been performed to predict the interactions between this compound and biological targets. These studies suggest that it binds effectively to certain enzymes involved in microbial resistance mechanisms .

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application and target. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. For example, it may inhibit the activity of an enzyme by binding to its active site, or it may modulate the activity of a receptor by binding to its ligand-binding domain.

The compound may also exert its effects through other mechanisms, such as altering the structure and function of biological membranes, or modulating the expression of specific genes. The specific pathways and molecular targets involved in the compound’s mechanism of action are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to analogs with variations in substituents, heterocyclic cores, or functional groups. Below is a detailed analysis:

Structural Analogues with Pyridine Modifications

  • 2-(2-Chloropyridin-3-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 1779132-42-1): Structure: Differs in the substitution pattern on the pyridine ring (2-chloro at pyridin-3-yl vs. unsubstituted pyridin-2-yl in the target compound). Molecular weight: 292.60 g/mol . Applications: Likely explored for pesticidal or antimicrobial activity due to halogenated pyridine motifs.
  • 2-(6-Methylpyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 1710201-96-9) :

    • Structure : A methyl group at the 6-position of the pyridine ring introduces steric hindrance.
    • Properties : Molecular weight 272.18 g/mol; purity ≥95%. The methyl group may stabilize π-π stacking interactions in biological targets but could reduce metabolic stability .

Analogues with Pyrazole or Tetrazole Cores

  • 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid :

    • Structure : Replaces the triazole core with a pyrazole ring and introduces a second -CF₃ group.
    • Properties : Enhanced electron-withdrawing effects from dual -CF₃ groups may increase acidity (pKa ~3.5–4.0) compared to the triazole analog (pKa ~4.2–4.5) .
    • Synthesis : Uses POCl₃ as a chlorinating agent, highlighting divergent synthetic routes for pyrazole vs. triazole derivatives .
  • 5-Methyl-2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 1431729-15-5) :

    • Structure : Substitutes pyridine with pyridazine, a nitrogen-rich heterocycle.
    • Properties : Pyridazine’s electron-deficient nature may enhance binding to metal ions or enzymes. Molecular weight: 219.20 g/mol .

Functional Group Variations

  • 1-(3-Chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 1122021-75-3): Structure: Combines a methyl group at position 3 and a -CF₃ group at position 5 on the pyrazole ring.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Notes
2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid Not provided C₉H₅F₃N₄O₂ ~262.16 Pyridin-2-yl, -CF₃, -COOH Synthesized via HCl/dioxane
2-(2-Chloropyridin-3-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid 1779132-42-1 C₉H₄ClF₃N₄O₂ 292.60 2-Chloropyridin-3-yl Commercial availability
2-(6-Methylpyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid 1710201-96-9 C₁₀H₇F₃N₄O₂ 272.18 6-Methylpyridin-2-yl Discontinued
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Not provided C₁₀H₄ClF₆N₃O₂ ~331.60 Dual -CF₃, pyrazole core High purity (≥95%)

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis (via tert-butyl intermediates and HPLC purification) achieves high purity (≥99.8%) but lower yields (~440%) compared to pyrazole analogs, which may reflect challenges in triazole cyclization .
  • Biological Relevance : Pyridine- and triazole-containing analogs are frequently investigated as kinase inhibitors or antimicrobial agents. The -CF₃ group’s electronegativity enhances binding to hydrophobic enzyme pockets .
  • Stability and Storage : Derivatives like the 6-methylpyridin-2-yl analog are discontinued, possibly due to instability under long-term storage or metabolic deactivation .

Biological Activity

2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a pyridine moiety and a triazole ring, along with a trifluoromethyl group, which enhances its chemical properties and biological interactions.

  • Molecular Formula : C9H5F3N4O2
  • Molecular Weight : 258.16 g/mol
  • Structural Features : The presence of the trifluoromethyl group contributes to the lipophilicity and electronic properties of the compound, making it suitable for various biological applications.

Biological Activities

Research indicates that compounds containing triazole rings exhibit a range of biological activities, including:

  • Antimicrobial Activity : Triazole derivatives have shown promising results against various bacterial strains. For instance, studies have demonstrated that similar compounds exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : The 1,2,3-triazole moiety is recognized for its role as a bioisostere in drug design. Compounds with this structure have been investigated for their anticancer properties, particularly in targeting lung and breast cancers. The ability to form non-covalent interactions with proteins makes these compounds valuable in cancer therapy .
  • Enzyme Inhibition : The nitrogen atoms in the triazole ring facilitate interactions with various enzymes, which can lead to inhibitory effects that are beneficial in therapeutic contexts .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

  • A study published in PubMed highlighted the potential of triazole derivatives as anticancer agents due to their low multidrug resistance and high bioavailability . The study emphasized the importance of structural modifications in enhancing therapeutic efficacy.
  • Another research article focused on the synthesis and characterization of triazole derivatives, demonstrating their antimicrobial activity against various pathogens. This study provided insights into the structure-activity relationship (SAR) crucial for optimizing biological activity .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds compared to this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid Cyclopropyl groupDistinct antimicrobial propertiesUnique reactivity due to cyclopropyl moiety
5-Methyl-1H-1,2,3-triazole Lacks halogen substituentsAntimicrobialSimpler structure used as a building block
4-(Trifluoromethyl)phenyl 1H-1,2,3-triazole Trifluoromethyl groupFocused on electronic propertiesEmphasis on electronic characteristics rather than biological activity

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